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Compound of Interest

Compound Name: p-Tolyl chloroformate

Cat. No.: B7771281 Get Quote

This guide provides an in-depth technical overview of p-Tolyl Chloroformate (also known as

4-methylphenyl chloroformate), a versatile reagent pivotal in modern organic synthesis,

particularly within pharmaceutical and agrochemical research and development. This document

is structured to deliver not just procedural steps but also the underlying chemical principles and

strategic considerations essential for its effective and safe utilization by researchers, chemists,

and drug development professionals.

Core Molecular Identity and Physicochemical Profile
p-Tolyl chloroformate is an aryl chloroformate ester. Structurally, it consists of a chloroformyl

group (-COCl) attached to the oxygen atom of p-cresol (4-methylphenol). This arrangement

renders the carbonyl carbon highly electrophilic, making it an excellent reagent for introducing

the p-tolyloxycarbonyl group into various molecules.

The presence of the electron-donating methyl group in the para position of the phenyl ring

subtly modulates the reactivity of the chloroformate compared to the unsubstituted phenyl

chloroformate. This nuance is critical in complex, multi-step syntheses where fine-tuning

reagent reactivity is paramount for achieving high selectivity and yield.

Chemical Structure
The molecular structure of p-Tolyl Chloroformate is depicted below. The key reactive site is

the carbonyl carbon, which is susceptible to nucleophilic attack.
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Caption: Molecular structure of p-Tolyl Chloroformate.

Key Physicochemical and Identification Data
The fundamental properties of p-Tolyl Chloroformate are summarized in the table below for

quick reference. These data are critical for experimental design, safety assessments, and

analytical characterization.

Property Value Reference(s)

Molecular Formula C₈H₇ClO₂ [1],[2]

Molecular Weight 170.59 g/mol [1],[3]

CAS Number 937-62-2 [3]

Appearance Clear, colorless liquid [4]

Density 1.188 g/mL at 25 °C [3]

Boiling Point 99.5 °C at 20 mmHg [3]

Flash Point 86 °C (186.8 °F) - closed cup [3]

Refractive Index (n20/D) 1.5099 [3]

SMILES String Cc1ccc(OC(Cl)=O)cc1 [3]

InChI Key
XOFZPIYYMJUNRG-

UHFFFAOYSA-N
[5]

Synthesis and Core Reactivity
Synthesis of p-Tolyl Chloroformate
The industrial synthesis of aryl chloroformates like p-Tolyl Chloroformate traditionally involves

the reaction of the corresponding phenol with phosgene (COCl₂) or a phosgene equivalent

such as diphosgene or triphosgene.[6]

Reaction: p-Cresol + COCl₂ → p-Tolyl Chloroformate + HCl
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This process must be conducted with extreme caution due to the high toxicity of phosgene.[7]

The reaction is typically performed in an inert solvent, and a base may be used to scavenge

the HCl byproduct. More modern approaches focus on "photo-on-demand" synthesis, where

chloroform is photochemically converted to phosgene in situ, minimizing the risks associated

with storing and handling bulk phosgene.

Fundamental Reactivity: Nucleophilic Acyl Substitution
The utility of p-Tolyl Chloroformate stems from its reactivity as an acylating agent in

nucleophilic acyl substitution reactions. The chloride ion is an excellent leaving group,

facilitating the attack of various nucleophiles on the electrophilic carbonyl carbon. This core

reactivity is the foundation for its application in forming stable carbamate and carbonate

linkages.

p-Tolyl Chloroformate
(Ar-O-CO-Cl)

Tetrahedral Intermediate

 1. Nucleophilic Attack

Nucleophile
(e.g., R₂NH, ROH)

Product
(Carbamate or Carbonate)

 2. Elimination of Cl⁻

HCl

 3. Proton Transfer
(if base is present)

Click to download full resolution via product page

Caption: General mechanism for nucleophilic acyl substitution.

Reaction with Amines: Primary and secondary amines react readily with p-Tolyl
Chloroformate to form stable N-substituted carbamates. This is arguably its most significant

application in drug development.[1]
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Reaction with Alcohols: Alcohols react to form carbonates. This can be used to create

prodrugs of alcohols or phenols.

Hydrolysis: The reagent is sensitive to moisture and will hydrolyze in the presence of water

to form p-cresol, carbon dioxide, and hydrochloric acid. This necessitates handling under

anhydrous conditions.

Applications in Drug Development and Synthesis
The carbamate functional group is a cornerstone of modern medicinal chemistry, valued for its

high stability and its ability to act as a bioisostere for amide bonds.[1][8] p-Tolyl Chloroformate
serves as a key reagent for installing the p-tolyloxycarbonyl moiety, which can function either

as a stable component of a final active pharmaceutical ingredient (API) or as a protecting group

for amines during a synthetic sequence.[8]

Carbamate Formation in APIs
Many therapeutic agents contain a carbamate group that is integral to their pharmacophore,

responsible for binding to biological targets.[8] For example, acetylcholinesterase inhibitors like

Rivastigmine feature a carbamate moiety essential for their mechanism of action.[2] While

specific syntheses of Rivastigmine often employ N,N-disubstituted carbamoyl chlorides, the

fundamental reaction principle involves forming a carbamate by reacting a phenol with an

activated carbonyl species.[2] Reagents like p-Tolyl Chloroformate are ideal for analogous

transformations where an aryl carbamate is desired.

Amine Protection in Multi-Step Synthesis
In the synthesis of complex molecules like peptides or alkaloids, it is often necessary to

temporarily block the nucleophilicity of an amine group to prevent unwanted side reactions.

Carbamates are among the most widely used amine protecting groups.[9] The p-

tolyloxycarbonyl group can be installed using p-Tolyl Chloroformate and later removed under

specific conditions, allowing the synthesis to proceed selectively. The choice between different

chloroformates (e.g., benzyl, t-butyl, p-tolyl) allows chemists to devise orthogonal protection

strategies, where one protecting group can be removed without affecting others.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.derpharmachemica.com/pharma-chemica/identification-synthesis-and-characterization-of-potential-process-related-compounds-of-rivastigmine-tartrate.pdf
https://www.researchgate.net/publication/300872180_Trichloromethyl_Chloroformate_as_a_Phosgene_Equivalent_3-Isocyanatopropanoyl_Chloride
https://www.benchchem.com/product/b7771281?utm_src=pdf-body
https://www.researchgate.net/publication/300872180_Trichloromethyl_Chloroformate_as_a_Phosgene_Equivalent_3-Isocyanatopropanoyl_Chloride
https://www.researchgate.net/publication/300872180_Trichloromethyl_Chloroformate_as_a_Phosgene_Equivalent_3-Isocyanatopropanoyl_Chloride
https://pubmed.ncbi.nlm.nih.gov/17355930/
https://pubmed.ncbi.nlm.nih.gov/17355930/
https://www.benchchem.com/product/b7771281?utm_src=pdf-body
https://patents.google.com/patent/EP2060559A1/en
https://www.benchchem.com/product/b7771281?utm_src=pdf-body
https://patents.google.com/patent/EP2060559A1/en
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7771281?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: General Synthesis of an Aryl
Carbamate
This protocol provides a self-validating, step-by-step methodology for the synthesis of a

carbamate from a primary or secondary amine using p-Tolyl Chloroformate.

Causality and Trustworthiness: Each step is designed to ensure safety, maximize yield, and

guarantee purity. The use of an inert atmosphere is critical to prevent hydrolysis of the

moisture-sensitive chloroformate.[3] The inclusion of a non-nucleophilic base is essential to

neutralize the HCl byproduct, which would otherwise form a non-reactive ammonium salt with

the starting amine. The workup procedure is designed to efficiently remove byproducts and

unreacted starting materials.

Workflow Diagram
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Start

1. Assemble dry glassware
under inert atmosphere (N₂/Ar)

2. Dissolve amine and base
(e.g., triethylamine) in anhydrous solvent

(e.g., DCM, THF)

3. Cool solution to 0 °C
(ice-water bath)

4. Add p-Tolyl Chloroformate
dropwise via syringe

5. Stir at 0 °C to RT
Monitor by TLC/LC-MS

6. Quench reaction with
saturated aq. NH₄Cl or H₂O

7. Perform aqueous workup
and extract with organic solvent

8. Dry organic layer (Na₂SO₄/MgSO₄)
and concentrate in vacuo

9. Purify crude product
(crystallization or chromatography)

End
(Pure Carbamate Product)

Click to download full resolution via product page

Caption: Experimental workflow for carbamate synthesis.
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Step-by-Step Methodology
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir

bar, thermometer, and nitrogen inlet, add the amine substrate (1.0 equiv.) and a suitable

anhydrous solvent (e.g., dichloromethane or THF).

Base Addition: Add a non-nucleophilic organic base, such as triethylamine or

diisopropylethylamine (1.1-1.2 equiv.), to the solution.

Cooling: Cool the stirred mixture to 0 °C using an ice-water bath. This is crucial to control the

exothermicity of the reaction and minimize side-product formation.

Reagent Addition: Add p-Tolyl Chloroformate (1.05 equiv.), either neat or dissolved in a

small amount of the reaction solvent, dropwise to the cold amine solution over 10-15

minutes. Maintain the internal temperature below 5 °C.

Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

Quenching: Once complete, carefully quench the reaction by adding saturated aqueous

ammonium chloride solution or water.

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the

aqueous layer with the organic solvent (e.g., 2 x 25 mL of DCM).

Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous

sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced

pressure using a rotary evaporator.

Purification: The resulting crude product can be purified by recrystallization or flash column

chromatography on silica gel to yield the pure carbamate.[10]

Safety, Handling, and Storage
p-Tolyl Chloroformate is a hazardous chemical that requires strict safety protocols. It is

classified as toxic if swallowed, in contact with skin, or if inhaled, and it causes severe skin
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burns and eye damage.[3][11]

Signal Word: Danger[3]

GHS Hazard Codes: H301, H311, H331, H314[3]

Personal Protective Equipment (PPE): Always handle in a certified chemical fume hood.

Wear chemical-resistant gloves (e.g., nitrile), a flame-retardant lab coat, and chemical safety

goggles along with a full face shield.[3]

Handling: Use only under an inert atmosphere (nitrogen or argon) as the compound is

moisture-sensitive.[12] Avoid inhalation of vapors. Ensure all equipment is properly grounded

to prevent static discharge.[7]

Storage: Store in a tightly sealed container under an inert atmosphere in a cool, dry, and

well-ventilated area, typically at refrigerator temperatures (2-8°C).[3] Store away from

incompatible materials such as strong oxidizing agents, alkalis, alcohols, and amines.[7]

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Unused reagent can be slowly quenched by adding it to a stirred solution of sodium

carbonate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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